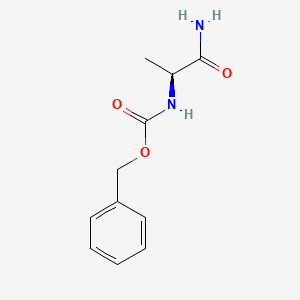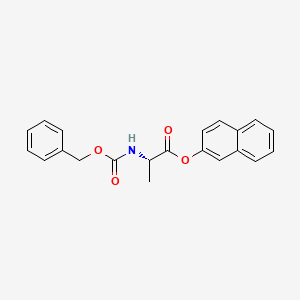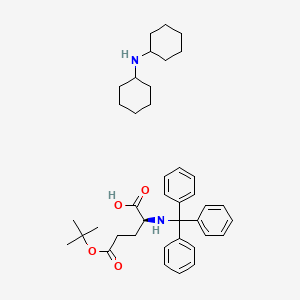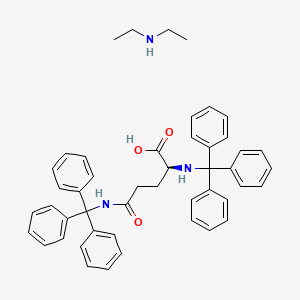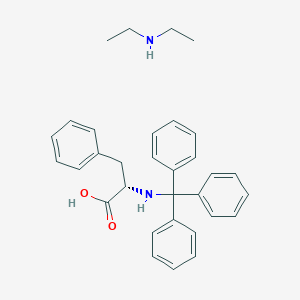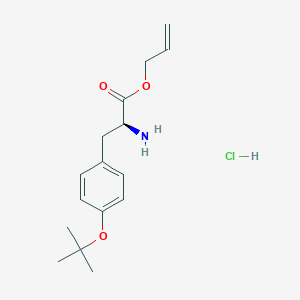
H-Tyr(tbu)-allyl ester hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tyr(tbu)-allyl ester hydrochloride is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound features a tert-butyl (tbu) protecting group on the tyrosine side chain and an allyl ester group, which are commonly used in peptide synthesis to protect functional groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr(tbu)-allyl ester hydrochloride typically involves the protection of the tyrosine hydroxyl group with a tert-butyl group and the esterification of the carboxyl group with an allyl group. The reaction conditions often include the use of protecting agents such as tert-butyl chloride and allyl alcohol, along with catalysts like hydrochloric acid or other acid catalysts to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of H-Tyr(tbu)-allyl ester hydrochloride may involve large-scale batch reactions using similar protecting agents and catalysts. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr(tbu)-allyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the protecting groups, converting the compound back to its original form.
Substitution: The allyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to remove protecting groups.
Substitution: Nucleophiles like amines or thiols can be used to substitute the allyl ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected tyrosine.
Applications De Recherche Scientifique
H-Tyr(tbu)-allyl ester hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: As a protected amino acid derivative, it is used in peptide synthesis and the study of reaction mechanisms.
Biology: It serves as a building block for the synthesis of peptides and proteins, aiding in the study of protein structure and function.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of various biochemical reagents and intermediates.
Mécanisme D'action
The mechanism of action of H-Tyr(tbu)-allyl ester hydrochloride involves the protection of functional groups during chemical reactions. The tert-butyl group protects the hydroxyl group of tyrosine, preventing unwanted side reactions, while the allyl ester group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Tyr(tbu)-OtBu hydrochloride: Another protected tyrosine derivative with tert-butyl groups on both the hydroxyl and carboxyl groups.
H-Tyr(tbu)-2-ClTrt resin: A resin-bound tyrosine derivative used in solid-phase peptide synthesis.
Uniqueness
H-Tyr(tbu)-allyl ester hydrochloride is unique due to its combination of protecting groups, which provide specific advantages in peptide synthesis. The allyl ester group allows for selective deprotection under mild conditions, making it a valuable tool in the synthesis of complex peptides.
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-10-19-15(18)14(17)11-12-6-8-13(9-7-12)20-16(2,3)4;/h5-9,14H,1,10-11,17H2,2-4H3;1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFOSDWVNYYLBH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
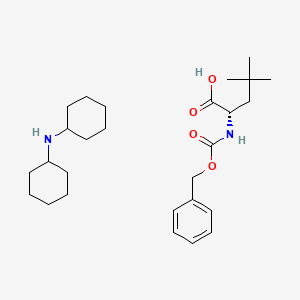
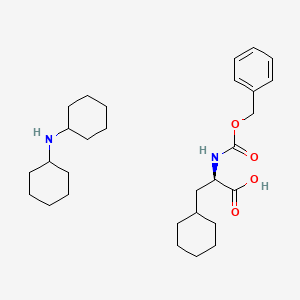
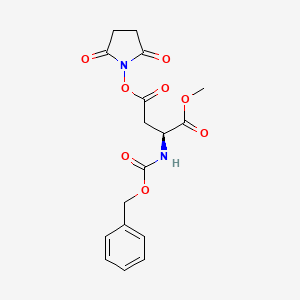
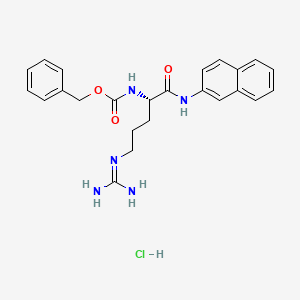
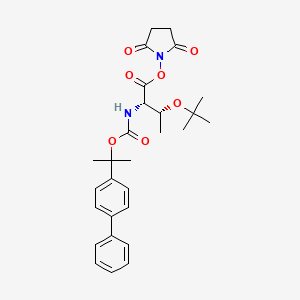

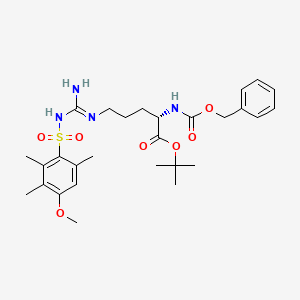
![(2S)-5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B612920.png)
